N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 625369-55-3
Cat. No.: VC21481179
Molecular Formula: C27H28F3N3O3S
Molecular Weight: 531.6g/mol
* For research use only. Not for human or veterinary use.
![N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 625369-55-3](/images/no_structure.jpg)
Specification
CAS No. | 625369-55-3 |
---|---|
Molecular Formula | C27H28F3N3O3S |
Molecular Weight | 531.6g/mol |
IUPAC Name | N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C27H28F3N3O3S/c1-35-19-4-3-16(8-20(19)36-2)18-9-17(27(28,29)30)21-22(31)23(37-25(21)32-18)24(34)33-26-10-13-5-14(11-26)7-15(6-13)12-26/h3-4,8-9,13-15H,5-7,10-12,31H2,1-2H3,(H,33,34) |
Standard InChI Key | ZDHSEWXOVZRHLV-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N)OC |
Introduction
Structural Characteristics and Properties
Molecular Structure and Composition
The 3,4-dimethoxyphenyl group contributes two methoxy substituents, which can serve as hydrogen bond acceptors and influence the compound's electronic properties and interactions with potential biological targets. The presence of two adjacent methoxy groups on the phenyl ring creates a unique electronic environment that differs from mono-methoxylated analogs, potentially affecting binding affinity and selectivity for various receptors or enzymes.
Property | Predicted Value | Basis of Prediction |
---|---|---|
Molecular Weight | ~529.58 g/mol | Calculated from molecular formula |
LogP | >4 | Based on similar adamantyl-containing compounds |
Melting Point | 200-250°C | Typical range for similar thieno[2,3-b]pyridine derivatives |
Solubility | Poorly soluble in water; soluble in DMSO, DMF, chloroform | Based on structural features |
Hydrogen Bond Acceptors | 6 (N and O atoms) | Structural analysis |
Hydrogen Bond Donors | 2 (NH2 and NH) | Structural analysis |
Spectroscopic Characteristics
The structural complexity of N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would yield distinctive spectroscopic profiles valuable for identification and characterization purposes. Based on similar thieno[2,3-b]pyridine derivatives, several spectroscopic features can be anticipated .
In 1H NMR spectroscopy, characteristic signals would include the singlets for the two methoxy groups (typically around 3.8-4.0 ppm), the complex pattern for the adamantyl protons (1.5-2.1 ppm), aromatic protons from the 3,4-dimethoxyphenyl group (6.7-7.5 ppm), and the distinctive signals for the amino (NH2) and carboxamide (NH) protons at approximately 5.5-6.5 ppm and 8.0-8.5 ppm, respectively .
The 13C NMR spectrum would display signals corresponding to the methoxy carbons (around 55-56 ppm), adamantyl carbons (approximately 29-42 ppm), aromatic carbons (110-160 ppm), and the distinctive carboxamide carbon (approximately 165-170 ppm). The trifluoromethyl carbon would appear as a quartet due to C-F coupling, typically in the region of 120-130 ppm .
The 19F NMR spectrum would show a characteristic signal for the trifluoromethyl group, typically appearing as a singlet around -60 to -65 ppm. This simple pattern provides a convenient diagnostic marker for the presence of the CF3 group .
Synthesis and Preparation Methods
Synthetic Strategies
The synthesis of N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would require a multi-step approach, building upon established methods for similar thieno[2,3-b]pyridine derivatives. Based on synthetic routes described for related compounds, several strategic approaches can be proposed.
A convergent synthesis would be advantageous for constructing this complex molecule, involving separate preparation of key building blocks followed by their assembly. The thieno[2,3-b]pyridine core typically serves as the central scaffold to which various substituents are sequentially attached. Construction of this core often involves cyclization reactions between appropriately functionalized thiophene and pyridine precursors.
Chemical Reactivity
Functional Group Reactivity
N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide contains several reactive functional groups that would exhibit distinct chemical behaviors. Understanding these reactivity patterns is essential for developing synthetic modifications and predicting potential metabolic transformations .
The primary amino group at position 3 represents a versatile site for chemical transformations. This group could undergo nucleophilic substitution reactions, including acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides to form secondary or tertiary amines, and reaction with aldehydes or ketones to form imines. Additionally, the amino group could be converted to a diazonium salt through diazotization, opening pathways to numerous further transformations including halogenation, hydroxylation, or replacement with hydrogen.
The two methoxy groups on the phenyl ring would be susceptible to demethylation reactions, particularly under the influence of strong nucleophiles or Lewis acids such as boron tribromide. This transformation would generate hydroxyl groups, providing opportunities for further functionalization including ether formation, esterification, or phosphorylation. The electronic properties of the 3,4-dimethoxyphenyl group would also influence the reactivity of the aromatic ring toward electrophilic aromatic substitution reactions .
The carboxamide linkage represents another potential site for chemical transformations. While amides generally exhibit stability toward many reagents, they can undergo hydrolysis under strongly acidic or basic conditions to generate carboxylic acids and amines. Additionally, the carboxamide could be reduced to form amines using strong reducing agents such as lithium aluminum hydride, or dehydrated to form nitriles using dehydrating agents such as phosphorus oxychloride.
Stability Considerations
The stability profile of N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would be influenced by its complex structure and various functional groups. Understanding these stability characteristics is important for handling, storage, and formulation considerations .
Oxidative stability would be influenced by the presence of the amino group and the aromatic systems. The amino group would be susceptible to oxidation, potentially forming nitroso or nitro derivatives in the presence of strong oxidizing agents. The 3,4-dimethoxyphenyl group might also undergo oxidative transformations, particularly affecting the methoxy substituents.
Photostability considerations would be relevant due to the extended conjugated system. The thieno[2,3-b]pyridine core and the 3,4-dimethoxyphenyl group could absorb UV light, potentially leading to photochemical reactions. Protection from light would be advisable for long-term storage .
Structural Feature | Potential Contribution to Biological Activity | Examples of Related Bioactive Compounds |
---|---|---|
Thieno[2,3-b]pyridine core | Scaffold for spatial arrangement of substituents; potential for π-stacking interactions | Various kinase inhibitors, antimicrobials |
Adamantyl group | Lipophilicity enhancement; occupation of hydrophobic pockets; metabolic stability | Antiviral agents (amantadine), adamantane-containing drugs |
3,4-Dimethoxyphenyl group | Hydrogen bond acceptor capabilities; electronic effects; specific receptor interactions | Certain neurotransmitter modulators, kinase inhibitors |
Trifluoromethyl group | Metabolic stability; lipophilicity; electronic effects | Numerous pharmaceuticals containing CF3 groups |
Amino group | Hydrogen bond donor; potential for additional derivatization | Various enzyme inhibitors and receptor ligands |
Mechanisms of Action
The specific biological activities of N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would ultimately depend on its interactions with molecular targets. Based on structural analysis, several potential mechanisms of action can be proposed .
Enzyme inhibition represents a likely mechanism given the structural complexity and specific substitution pattern. The compound might interact with enzyme active sites through a combination of hydrogen bonding, hydrophobic interactions, and electronic effects. Potential enzyme targets could include kinases, phosphatases, or other enzymes involved in cellular signaling or metabolism. The rigid thieno[2,3-b]pyridine core could provide a scaffold for precise positioning of substituents within an enzyme binding pocket.
Receptor modulation offers another potential mechanism. The compound might function as an agonist or antagonist for specific receptors, influencing downstream signaling pathways. The 3,4-dimethoxyphenyl group could engage in key interactions with receptor binding sites, while the adamantyl moiety might occupy hydrophobic pockets that influence receptor conformation. Nuclear receptors, G-protein coupled receptors, or ion channels could represent possible targets .
DNA or RNA binding could occur through intercalation or groove binding mechanisms. The planar thieno[2,3-b]pyridine system might facilitate intercalation between base pairs, while the various substituents could interact with the DNA backbone or specific nucleotide sequences. Such interactions could potentially influence gene expression, DNA replication, or RNA processing .
Modulation of protein-protein interactions represents an additional mechanism worth considering. The bulky adamantyl group and specific arrangement of functional groups might enable the compound to disrupt key protein interfaces involved in cellular signaling, viral assembly, or other biological processes. This mechanism could be particularly relevant for antiviral or anticancer applications .
Analytical and Identification Methods
Chromatographic Analysis
Chromatographic techniques would serve as primary methods for analysis and characterization of N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. These approaches would enable assessment of purity, identification, and quantification in various matrices .
High-performance liquid chromatography (HPLC) would provide a robust analytical method for this compound. Reverse-phase conditions using C18 columns would be most appropriate, with mobile phases typically consisting of acetonitrile/water or methanol/water gradients. UV detection at wavelengths corresponding to absorption maxima (likely in the range of 250-350 nm) would offer sensitive detection. For advanced applications, coupling with mass spectrometry would enable highly specific detection and structural confirmation .
Thin-layer chromatography (TLC) would serve as a convenient technique for routine analysis and reaction monitoring. Silica gel plates would be suitable as the stationary phase, with mobile phases consisting of appropriate mixtures of solvents such as ethyl acetate, hexane, dichloromethane, or methanol. Visualization could be achieved using UV light (due to the compound's conjugated system) or chemical developers such as phosphomolybdic acid or vanillin stains .
Gas chromatography might be applicable following derivatization to enhance volatility, although the high molecular weight and presence of polar functional groups would generally make this technique less suitable than HPLC for direct analysis. Derivatization of the amino group might be necessary to improve chromatographic behavior in some analytical contexts .
Spectroscopic Identification
Spectroscopic methods would play a crucial role in structural confirmation and characterization of N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. Multiple complementary techniques would provide comprehensive structural information .
Nuclear Magnetic Resonance (NMR) spectroscopy would offer detailed structural insights. 1H NMR would reveal characteristic signals for the adamantyl protons, aromatic protons of the 3,4-dimethoxyphenyl group, methoxy protons, and the NH and NH2 protons. 13C NMR would provide information about the carbon framework, while 19F NMR would specifically identify the trifluoromethyl group. Two-dimensional techniques such as COSY, HSQC, and HMBC would enable complete signal assignment and confirmation of connectivity .
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural elements present. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods, with the compound likely forming positive ions such as [M+H]+ or [M+Na]+. High-resolution mass spectrometry would enable confirmation of the molecular formula through accurate mass determination .
Infrared (IR) spectroscopy would identify key functional groups through characteristic absorption bands. Notable features would include N-H stretching (amino and amide groups, approximately 3300-3500 cm-1), C=O stretching (carboxamide group, approximately 1650-1700 cm-1), C-F stretching (trifluoromethyl group, approximately 1100-1200 cm-1), and C-O-C stretching (methoxy groups, approximately 1050-1250 cm-1) .
X-ray Crystallography
X-ray crystallography would provide definitive structural confirmation for N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, revealing the exact three-dimensional arrangement of atoms and confirming all structural features .
Crystal growth for X-ray analysis would require optimization of crystallization conditions. Potential approaches would include slow evaporation from suitable solvent systems such as acetone/water, ethanol/water, or ethyl acetate/hexane mixtures. Vapor diffusion techniques might also prove effective, with the compound dissolved in a good solvent and exposed to a poor solvent vapor to promote crystal formation .
The crystallographic data would provide precise information about bond lengths, bond angles, and torsion angles within the molecule. This information would be valuable for understanding the preferred conformation of the compound, which could have implications for its biological activity and binding modes with potential targets. Additionally, the crystal structure might reveal specific intramolecular or intermolecular interactions, including hydrogen bonding patterns or π-stacking arrangements .
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide belongs to a family of compounds with varying substitution patterns. Comparing this compound with structural analogs provides valuable insights into the effects of specific structural modifications .
The closely related compound N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide differs only in the substitution pattern on the phenyl ring, having a single methoxy group at the para position instead of two methoxy groups at the meta and para positions. This difference would affect electronic properties, hydrogen bonding capabilities, and potentially metabolic stability. The presence of an additional methoxy group in the target compound would likely increase hydrogen bond acceptor capacity and potentially alter receptor selectivity.
The compound 3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide represents a more substantially modified analog, with methyl groups at positions 4 and 6 instead of a trifluoromethyl group and a 3,4-dimethoxyphenyl group, respectively. Additionally, the carboxamide is linked to a 1-phenylethyl group rather than an adamantyl group. These extensive structural differences would result in significantly altered electronic properties, lipophilicity, and three-dimensional shape .
Table 3: Comparison of N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide with Related Compounds
Effects of Structural Modifications
The specific structural features of N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would contribute distinct properties compared to related compounds. Understanding these structure-property relationships provides a foundation for rational design of analogs with optimized characteristics .
The presence of the 3,4-dimethoxyphenyl group, compared to the 4-methoxyphenyl group in related compounds, would introduce specific electronic and steric effects. The additional methoxy group creates a different electronic environment around the phenyl ring, potentially altering binding interactions with biological targets. The 3,4-dimethoxy pattern is common in natural products and bioactive compounds, often contributing to specific receptor recognition. From a metabolic perspective, compounds with 3,4-dimethoxyphenyl groups might undergo sequential demethylation reactions, potentially forming catechol intermediates that could further participate in metabolic transformations .
The trifluoromethyl group at position 4 represents a common bioisostere in medicinal chemistry, often replacing methyl groups to enhance metabolic stability. Compared to compounds with methyl groups at this position, the trifluoromethyl-containing compound would exhibit greater resistance to oxidative metabolism, potentially leading to extended half-life. Additionally, the trifluoromethyl group creates a strong electron-withdrawing effect on the pyridine ring, altering the electronic properties of the entire heterocyclic system and potentially affecting reactivity and binding properties .
Structure-Property Relationships
The combination of structural elements in N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would establish specific physicochemical and pharmacological properties that distinguish it from structural analogs .
Receptor selectivity and binding affinity would be influenced by the specific three-dimensional shape and electronic properties of the molecule. The unique combination of the adamantyl group, 3,4-dimethoxyphenyl substituent, and trifluoromethyl group would create a distinctive molecular surface with specific hydrophobic regions, hydrogen bond acceptors, and electronic characteristics. This particular arrangement of structural elements might confer selectivity for specific biological targets over others, potentially contributing to a favorable therapeutic index. The 3,4-dimethoxyphenyl group, in particular, might enable interactions with receptors or enzymes that recognize this substitution pattern, which is common in various natural ligands .
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